An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Diethylamino)but-2-enal
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(diethylamino)but-2-enal, a valuable intermediate in organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and key characterization data.
Introduction
4-(Diethylamino)but-2-enal is a functionalized amino-aldehyde containing a reactive α,β-unsaturated aldehyde moiety and a tertiary amine. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical agents and biologically active compounds. The enamine character of the molecule, resulting from the conjugation of the nitrogen lone pair with the double bond and the aldehyde, dictates its reactivity and potential applications.
Synthesis of 4-(Diethylamino)but-2-enal
The synthesis of 4-(diethylamino)but-2-enal can be achieved through the conjugate addition of diethylamine to crotonaldehyde. This reaction, a variation of the Michael addition, is a common and efficient method for the formation of β-amino carbonyl compounds.
Experimental Protocol
Materials:
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Crotonaldehyde (freshly distilled)
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Diethylamine
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Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve freshly distilled crotonaldehyde in an anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add an equimolar amount of diethylamine to the cooled solution dropwise while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 12-24 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield:
Yields for this type of reaction can vary depending on the specific conditions but are generally expected to be in the moderate to good range.
Physicochemical Properties
While experimental data is limited, the following table summarizes the computed physicochemical properties of 4-(diethylamino)but-2-enal.[1]
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 560128-76-9 |
| Appearance | Expected to be a liquid |
| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) |
| Solubility | Expected to be soluble in common organic solvents |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.4-9.6 | d | 1H | Aldehyde proton (-CHO) |
| ~6.0-6.8 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.2-3.4 | d | 2H | Methylene protons adjacent to nitrogen (-N-CH₂ -CH=) |
| ~2.5-2.7 | q | 4H | Methylene protons of ethyl groups (-N-(CH₂ CH₃)₂) |
| ~1.0-1.2 | t | 6H | Methyl protons of ethyl groups (-N-(CH₂CH₃ )₂) |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~190-195 | Aldehyde carbonyl carbon (C =O) |
| ~140-160 | Olefinic carbon β to the aldehyde (C H=CH-CHO) |
| ~100-110 | Olefinic carbon α to the aldehyde (CH=C H-CHO) |
| ~50-55 | Methylene carbon adjacent to nitrogen (-N-C H₂-CH=) |
| ~45-50 | Methylene carbons of ethyl groups (-N-(C H₂CH₃)₂) |
| ~10-15 | Methyl carbons of ethyl groups (-N-(CH₂C H₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkyl) |
| ~2720, ~2820 | Medium | C-H stretching (aldehyde) |
| ~1670-1690 | Strong | C=O stretching (conjugated aldehyde) |
| ~1620-1650 | Medium-Strong | C=C stretching (conjugated) |
| ~1100-1200 | Strong | C-N stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns would likely involve the loss of the ethyl groups and cleavage adjacent to the nitrogen atom and the carbonyl group.
Logical and Workflow Diagrams
Synthetic Workflow
Caption: Synthetic workflow for 4-(Diethylamino)but-2-enal.
Characterization Workflow
